molecular formula C9H9F3N2O B13601376 2-(Azetidin-3-yloxy)-3-(trifluoromethyl)pyridine

2-(Azetidin-3-yloxy)-3-(trifluoromethyl)pyridine

Cat. No.: B13601376
M. Wt: 218.18 g/mol
InChI Key: FEKBVRTWOYYTRZ-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)-3-(trifluoromethyl)pyridine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a pyridine ring substituted with an azetidin-3-yloxy group and a trifluoromethyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yloxy)-3-(trifluoromethyl)pyridine typically involves the following steps:

    Formation of the Azetidin-3-yloxy Group: This step involves the preparation of the azetidin-3-yloxy intermediate through a nucleophilic substitution reaction.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Coupling with Pyridine: The final step involves coupling the azetidin-3-yloxy intermediate with a pyridine derivative under suitable reaction conditions, such as the presence of a base and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidin-3-yloxy group or the trifluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of pyridine derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-(Azetidin-3-yloxy)-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

2-(Azetidin-3-yloxy)-3-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

    2-(Azetidin-3-yloxy)-pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    3-(Trifluoromethyl)pyridine: Lacks the azetidin-3-yloxy group, leading to variations in reactivity and applications.

    2-(Azetidin-3-yloxy)-4-(trifluoromethyl)pyridine:

The uniqueness of this compound lies in the combination of the azetidin-3-yloxy and trifluoromethyl groups, which confer distinct chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C9H9F3N2O

Molecular Weight

218.18 g/mol

IUPAC Name

2-(azetidin-3-yloxy)-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)7-2-1-3-14-8(7)15-6-4-13-5-6/h1-3,6,13H,4-5H2

InChI Key

FEKBVRTWOYYTRZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=C(C=CC=N2)C(F)(F)F

Origin of Product

United States

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